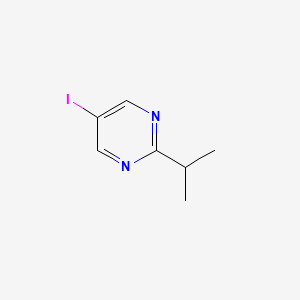

5-Iodo-2-isopropylpyrimidine

Description

5-Iodo-2-isopropylpyrimidine: is a halogenated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

5-iodo-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C7H9IN2/c1-5(2)7-9-3-6(8)4-10-7/h3-5H,1-2H3 |

InChI Key |

QBGBHKNWNXFTMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropylpyrimidine typically involves the iodination of pyrimidine derivatives. One effective method is the regioselective iodination using iodine and sodium nitrite as reagents. This method is eco-friendly, providing high yields under mild reaction conditions . Other methods include the use of reagents such as I2/HNO3, NIS, ICl, and I2/CAN .

Industrial Production Methods: Industrial production of 5-Iodo-2-isopropylpyrimidine may involve large-scale iodination processes using similar reagents but optimized for higher efficiency and cost-effectiveness. The choice of method depends on factors such as the desired purity, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different substituents at the 5-position.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Chemistry: 5-Iodo-2-isopropylpyrimidine is used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds .

Biology and Medicine: For example, derivatives of 5-Iodo-2-isopropylpyrimidine have been studied as inhibitors of dihydrofolate reductase, an enzyme targeted in cancer therapy .

Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropylpyrimidine and its derivatives often involves the inhibition of specific enzymes or the incorporation into DNA, leading to the disruption of vital biological processes. For instance, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis .

Comparison with Similar Compounds

5-Iodo-2’-deoxyuridine: Another iodinated pyrimidine used as an antiviral agent.

5-Bromo-2-iodopyrimidine: Used in selective palladium-catalyzed cross-coupling reactions.

Uniqueness: 5-Iodo-2-isopropylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other halogenated pyrimidines. Its isopropyl group at the 2-position and iodine at the 5-position make it a valuable intermediate for synthesizing diverse bioactive compounds .

Biological Activity

5-Iodo-2-isopropylpyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

5-Iodo-2-isopropylpyrimidine is characterized by the presence of an iodine atom and an isopropyl group attached to a pyrimidine ring. Its chemical formula is with a molecular weight of approximately 220.01 g/mol. The structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the iodine substituent at position 5 and the isopropyl group at position 2.

Synthesis

The synthesis of 5-Iodo-2-isopropylpyrimidine can be achieved through various methods, including halogenation reactions and nucleophilic substitutions. The choice of synthetic route can influence the yield and purity of the final product.

Antiviral Activity

Recent studies have highlighted the potential of 5-Iodo-2-isopropylpyrimidine derivatives as antiviral agents. A notable study investigated the anti-hepatitis B virus (HBV) activity of 2-arylthio-5-iodo pyrimidine derivatives. These compounds were shown to effectively inhibit HBV replication in cell lines such as Hep2.2.15 and HepAD38. The mechanism involved the reduction of viral markers such as HBeAg and HBsAg, indicating a promising avenue for developing nonnucleoside anti-HBV agents .

Antibacterial Activity

5-Iodo-2-isopropylpyrimidine has also been evaluated for its antibacterial properties. A derivative known as j9 exhibited potent antibacterial activity against Staphylococcus aureus, demonstrating strong inhibition of dihydrofolate reductase (DHFR) without cross-resistance to other antimicrobial classes. This suggests potential applications in treating antibiotic-resistant infections .

Case Studies

- Anti-HBV Study : A study published in PubMed explored the effectiveness of various derivatives against HBV. The results indicated that certain modifications to the pyrimidine structure enhanced antiviral potency, providing insights into structure-activity relationships (SAR) that could guide future drug design .

- Antibacterial Evaluation : Another research effort focused on the antibacterial activity of derivatives against S. aureus. The study utilized genetic and biochemical assays to confirm that compound j9 binds directly to DHFR, leading to significant inhibition of bacterial growth .

The mechanisms by which 5-Iodo-2-isopropylpyrimidine exerts its biological effects are multifaceted:

- Inhibition of Viral Replication : In antiviral applications, the compound appears to interfere with viral replication processes by modulating biochemical markers associated with HBV infection.

- Targeting DHFR : In antibacterial contexts, the inhibition of DHFR disrupts folate metabolism in bacteria, essential for DNA synthesis and cell proliferation.

Data Summary

| Compound | Biological Activity | Target | Mechanism |

|---|---|---|---|

| 5-Iodo-2-isopropylpyrimidine | Anti-HBV | Hepatitis B Virus | Inhibition of viral markers |

| Derivative j9 | Antibacterial | Staphylococcus aureus | Inhibition of dihydrofolate reductase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.